

Spectroscopic Characterization of Synthetic Histaminol: A Technical Guide

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Compound of Interest

Compound Name: 3-(1H-imidazol-5-yl)propan-1-ol
CAS No.: 49549-75-9
Cat. No.: B1593467

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Executive Summary & Compound Identity

Histaminol (CAS: 1615-14-1, also known as imidazole-4-ethanol) is a biogenic amine metabolite and a structural analogue of histamine where the primary amine group is replaced by a hydroxyl group.[1][2][3] While less pharmacologically active than histamine, it acts as a critical interference marker in histamine analysis (wine, fermented foods) and a chelating ligand in coordination chemistry.[2]

- IUPAC Name: 2-(1H-imidazol-4-yl)ethanol[2]
- Molecular Formula: C₅H₈N₂O[1]
- Molecular Weight: 112.13 g/mol [1][2][4]
- Critical Challenge: Distinguishing Histaminol from histamine and histidine using non-specific detectors (UV) due to the identical imidazole chromophore. Definitive identification requires MS/NMR cross-validation.[2]

Synthetic Context & Purity Considerations

Before characterization, the origin of the sample dictates the impurity profile.^[2] Synthetic Histaminol is typically derived via the reduction of 4-imidazolylacetic acid methyl ester using sodium borohydride (

).^{[1][2]}

- Key Impurities:
 - Starting Material: Unreacted methyl ester (detectable via methoxy singlet in NMR).^{[1][2]}
 - Side Products: Borate esters (if workup is incomplete).^[1]
 - Tautomers: The 1,4- and 1,5- isomers exist in rapid equilibrium, often broadening NMR signals in protic solvents.^{[1][2]}

Structural Analysis Strategy

The characterization workflow relies on a tripartite approach: Mass Spectrometry (MS) for molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) for carbon backbone connectivity, and UV-Vis for purity assessment.^[1]

A. Mass Spectrometry (ESI-MS/MS)

MS is the most sensitive method for detecting Histaminol in complex matrices (e.g., wine, fermentation broth).^{[1][2]}

- Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

- Parent Ion:

^[1]

- Diagnostic Fragmentation (MS/MS):

- : Loss of water (

).^[1] This is the base peak and highly characteristic of the alcohol functionality, distinguishing it from histamine (which loses

is possible but less dominant than the alcohol dehydration).[2]

- : Cleavage of the hydroxymethyl side chain.
- : Imidazole ring fragment.

B. Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of the alcohol substitution.[2]

Solvent Choice:

(Methanol-d4) is preferred over

to minimize exchange broadening of the labile protons, though the hydroxyl proton is often not visible.[1][2]



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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C. UV-Vis Spectroscopy[1][2][6]

- Absorption Max (): ~210-215 nm.[1]
- Note: Histaminol lacks a distinct chromophore above 220 nm.[2] Detection requires low-UV capability (DAD/PDA).[1][2] It is indistinguishable from histamine by UV alone.[2]

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

- Objective: Eliminate pH-dependent shifts and exchange broadening.
- Reagents:

(99.8% D), TMS (internal standard).[1]
- Weigh 5-10 mg of synthetic Histaminol into a clean vial.
- Dissolve in 600 μ L of

.
- Critical Step: If the sample was isolated as a hydrochloride salt, add 1 equivalent of

or use a buffer to neutralize, as the protonation state of the imidazole ring significantly shifts the H-2 and H-5 signals.[2] However, for standard characterization, the free base or stable salt form is acceptable if consistent.[2]
- Transfer to a 5mm NMR tube.[1][2]
- Acquire ^1H NMR (min 16 scans) and ^{13}C NMR (min 500 scans).[1]

Protocol 2: HPLC-ESI-MS Confirmation[1][2]

- Objective: Confirm purity and mass.
- Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 3 μ m).[2]
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.[1][2]
 - B: Acetonitrile + 0.1% Formic Acid.[1][2]

- Gradient: 5% B to 30% B over 10 minutes. (Histaminol is polar and elutes early; retention requires high aqueous content).[1]
- Flow Rate: 0.3 mL/min.[1][2]
- Detection: ESI+ (Scan range 50-300 m/z).[1][2]

Visualization of Pathways & Workflow[2]

Diagram 1: Metabolic & Synthetic Origin

This diagram illustrates the parallel between the biological formation (Ehrlich pathway) and the laboratory synthesis, highlighting the structural transformation.[2]



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Caption: Comparison of the biological Ehrlich pathway and the laboratory synthesis of Histaminol.

Diagram 2: Analytical Characterization Logic

A self-validating workflow to confirm identity and exclude interferences.[1][2]



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Caption: Step-by-step analytical workflow for validating synthetic Histaminol purity and identity.

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